![molecular formula C17H27N3O2 B14388996 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide CAS No. 90058-75-6](/img/structure/B14388996.png)
4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide is a complex organic compound that features a benzohydrazide core with a substituted hydroxyalkylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide typically involves the condensation of benzohydrazide with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions may include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The hydrazone linkage can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated benzohydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzaldehyde
- 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzoic acid
- 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzylamine
Uniqueness
4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide is unique due to its specific substitution pattern and the presence of both hydroxy and hydrazone functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
90058-75-6 |
|---|---|
Molekularformel |
C17H27N3O2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
4-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide |
InChI |
InChI=1S/C17H27N3O2/c1-13(5-4-11-17(2,3)22)10-12-19-15-8-6-14(7-9-15)16(21)20-18/h6-9,12-13,22H,4-5,10-11,18H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
HBQOPBBLXNDBSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)(C)O)CC=NC1=CC=C(C=C1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




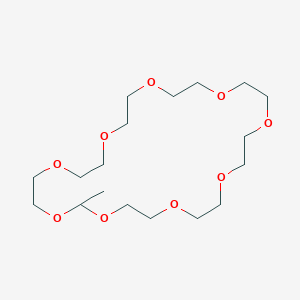

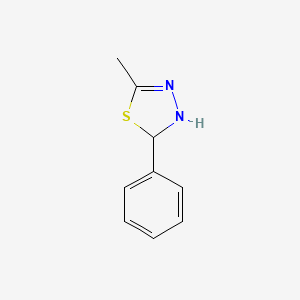
![Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B14388957.png)
![2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene](/img/structure/B14388961.png)
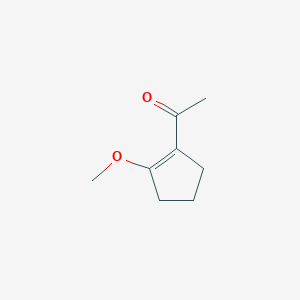
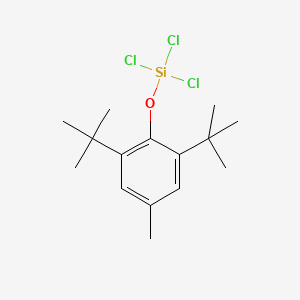
![3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14388988.png)

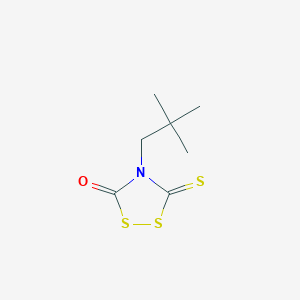
silyl}hexan-1-ol](/img/structure/B14389020.png)

